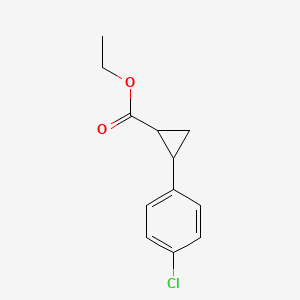
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate and related compounds have been synthesized and shown to possess significant antimicrobial and antioxidant activities. For instance, certain synthesized compounds demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Biocatalysis in Pharmaceutical Synthesis
This compound has been used in the development of biocatalytic processes for synthesizing pharmaceutical intermediates. For example, a ketoreductase was utilized to transform related compounds into chiral alcohols, which are crucial intermediates in pharmaceutical synthesis (Guo et al., 2017).
Synthesis of Optically Active Compounds
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate plays a role in the synthesis of optically active compounds. These compounds are prepared using chiral auxiliaries and catalytic processes, with applications in creating amino acids and other optically active substances (Gui, 1998).
Applications in Material Science
This compound has also been used in the synthesis of specific materials. For instance, it was involved in the synthesis of a compound characterized by single crystal X-ray diffraction, which may have implications in material science and engineering (Achutha et al., 2017).
Enzyme Inhibition and Potential Therapeutic Applications
Certain derivatives of Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which could have therapeutic implications for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Dye and Fabric Applications
Additionally, derivatives of this compound have been utilized in synthesizing disperse dyes, which were then applied to polyester and nylon fabrics, showcasing its potential in textile industry applications (Abolude et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJPATUIODMIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate | |
Synthesis routes and methods
Procedure details






Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

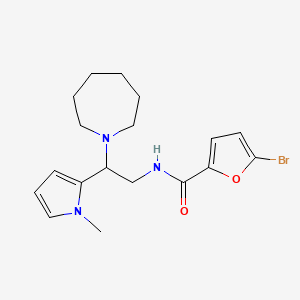
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2803598.png)
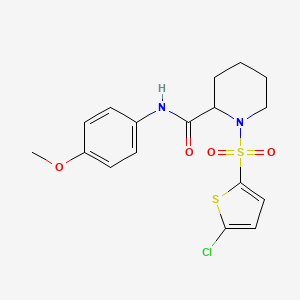
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803602.png)
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2803603.png)
![1-(morpholinomethyl)-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2803604.png)
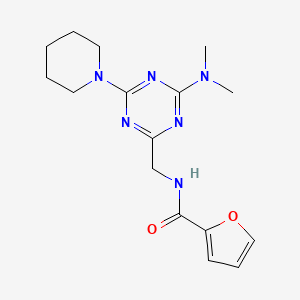
![2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B2803606.png)
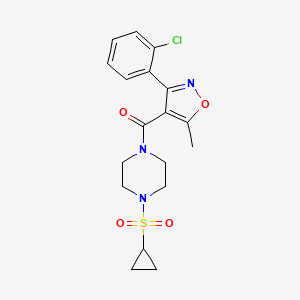
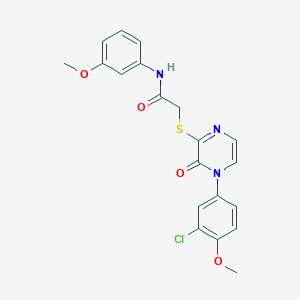
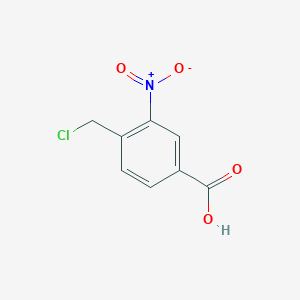
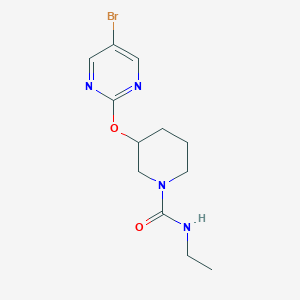
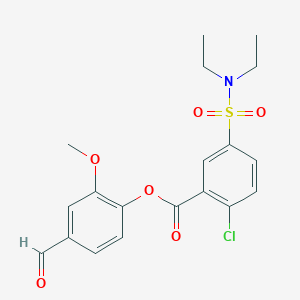
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2803616.png)